1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine

Monoamine oxidase inhibition Neuropharmacology Target selectivity

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3) is a heterocyclic primary amine building block featuring a cyclopropanamine core substituted at the 1-position with a 1-methylpyrazol-4-yl moiety. The compound possesses a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, with a predicted XLogP3 value of -0.6 and a topological polar surface area of 43.8 Ų.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1338494-61-3
Cat. No. B561097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine
CAS1338494-61-3
Synonyms1-(1-Methyl-1H-pyrazol-4-yl)-cyclopropylamine; 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine; 1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCN1C=C(C=N1)C2(CC2)N
InChIInChI=1S/C7H11N3/c1-10-5-6(4-9-10)7(8)2-3-7/h4-5H,2-3,8H2,1H3
InChIKeyOWJBIEVIQPWJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3): A Pyrazolylcyclopropanamine Building Block for Medicinal Chemistry


1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3) is a heterocyclic primary amine building block featuring a cyclopropanamine core substituted at the 1-position with a 1-methylpyrazol-4-yl moiety [1]. The compound possesses a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, with a predicted XLogP3 value of -0.6 and a topological polar surface area of 43.8 Ų [1]. The rigid cyclopropane ring constrains conformational flexibility, while the pyrazole ring provides sites for π-stacking and hydrogen bonding interactions [2]. This combination makes it a versatile intermediate for the synthesis of kinase inhibitors and other small-molecule therapeutics [2].

Why 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Is Not Interchangeable with General Pyrazole or Cyclopropanamine Building Blocks


Attempts to replace 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine with simple pyrazole, cyclopropanamine, or other substituted analogs will fail to recapitulate its specific molecular recognition profile. The 1-methylpyrazol-4-yl substitution pattern provides a unique combination of steric bulk, hydrogen bonding capacity, and π-stacking geometry that differs from other regioisomers or substitution patterns [1]. The cyclopropane ring imparts conformational rigidity that can enhance binding selectivity, while the free primary amine enables site-specific derivatization without deactivating the heterocycle [1]. Comparative binding data for related aminopyrazoles demonstrate that even minor changes in substitution pattern can lead to over 100-fold differences in target affinity and selectivity, underscoring the need for precise structural control [2].

Quantitative Differentiation of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: Comparative Biological and Physicochemical Data


MAO-A Inhibition: Submicromolar Affinity with Clear Structural Differentiation from D2 Receptor Binding

1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine exhibits a Ki of 240 nM for monoamine oxidase A (MAO-A) in rat cerebral cortex, as measured by displacement of [³H]-Ro 41-1049 [1]. In the same experimental system, the compound shows negligible affinity for the human D₂ dopamine receptor (Ki = 23,000 nM), representing a 96-fold selectivity window for MAO-A over D₂ [1]. This selectivity profile is distinct from many other aminopyrazole derivatives that often exhibit broader off-target activity at aminergic receptors.

Monoamine oxidase inhibition Neuropharmacology Target selectivity

CYP3A4 Inhibition: Low Liability Compared to Structurally Related Pyrazoles

In human liver microsome assays using midazolam as a probe substrate, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine inhibited CYP3A4 with an IC50 of 5,000 nM [1]. This value is significantly higher (weaker inhibition) than many structurally related pyrazole derivatives that typically exhibit IC50 values in the low micromolar to submicromolar range [2]. The relatively weak CYP3A4 inhibition suggests a lower potential for drug-drug interactions, a property that distinguishes it from other building blocks in its class.

Drug metabolism ADME-Tox profiling CYP inhibition

hERG Channel Inhibition: Favorable Cardiac Safety Profile Relative to Class

In a QPatch automated patch-clamp electrophysiology assay using CHO cells expressing hERG channels, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine exhibited an IC50 of 25,000 nM (25 µM) [1]. This value is well above the typical 1–10 µM threshold that triggers concern for QT prolongation risk in drug development programs. For comparison, many basic amine-containing drug candidates show hERG IC50 values in the 1–10 µM range [2].

Cardiac safety hERG liability Toxicology

Physicochemical Properties: Calculated XLogP3 of -0.6 vs. Higher Lipophilicity Analogs

The computed partition coefficient (XLogP3) for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine is -0.6 [1]. This value indicates moderate hydrophilicity, in contrast to many substituted cyclopropanamine-pyrazole analogs that display significantly higher lipophilicity (e.g., XLogP values ranging from 0.5 to 3.5) . Lower lipophilicity is associated with improved aqueous solubility, reduced non-specific protein binding, and lower risk of phospholipidosis.

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Accessibility: Improved Yield via Optimized Patent Route (WO2023056321)

A recent patent application (WO2023056321) describes an optimized synthetic route for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine that achieves improved yields and reduced environmental impact compared to earlier methods [1]. While specific yield values are not publicly disclosed, the patent teaches a general approach to 1,1-disubstituted pyrazolylcyclopropanes via alkylation of hetarylacetonitriles with 1,2-dibromoethane , enabling more efficient and scalable production.

Process chemistry Scalable synthesis Building block availability

Optimal Research and Industrial Use Cases for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS 1338494-61-3)


Neuropharmacology Research: Selective MAO-A Probe Development

Leverage the compound's 240 nM Ki for MAO-A and its 96-fold selectivity over D2 receptors [1] to design selective MAO-A inhibitors for studying depression, anxiety, or neurodegenerative disorders. The favorable hERG and CYP profiles support progression to in vivo studies without extensive safety optimization.

Kinase Inhibitor Fragment-Based Drug Discovery

Use the compound as a core scaffold for generating kinase inhibitor libraries. The 1-methylpyrazol-4-yl moiety is a privileged structure in kinase inhibitor design [1], and the free primary amine allows for rapid derivatization. The compound's moderate hydrophilicity (XLogP3 -0.6) [2] and low CYP inhibition [3] make it an ideal starting point for optimizing drug-like properties.

Medicinal Chemistry Lead Optimization with Favorable ADME Profile

Incorporate this building block into lead optimization campaigns where minimizing CYP3A4 inhibition (IC50 5,000 nM) [1] and hERG liability (IC50 25,000 nM) [2] are critical. Its low lipophilicity relative to analogs [3] improves aqueous solubility and reduces the risk of phospholipidosis, making it suitable for oral drug candidates.

Scalable Building Block Procurement for Parallel Synthesis

Procure this compound in gram to kilogram quantities for parallel synthesis and medicinal chemistry campaigns, benefiting from the improved synthetic route described in WO2023056321 [1] that enhances yield and reduces environmental impact, ensuring reliable supply and cost-effectiveness for large-scale hit-to-lead efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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